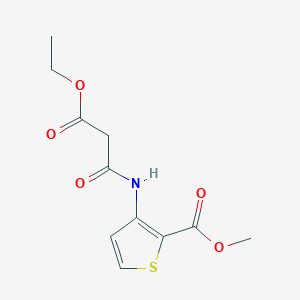
methyl 3-(3-ethoxy-3-oxopropanamido)thiophene-2-carboxylate
Cat. No. B6574159
Key on ui cas rn:
74695-29-7
M. Wt: 271.29 g/mol
InChI Key: LTCSMUFZKQUERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07365200B2
Procedure details


A preferred intermediate in the preparation of compound of structure (I) is 7-chloro-5-oxo-4,5-dihydro-thieno[3,2-b]pyridine-6-carboxylic acid ethyl ester, depicted by formula (4) below. To prepare this intermediate, methyl-3-amino-thiophene-2-carboxylate was reacted with ethylmalonyl chloride to yield intermediate 3-(2-ethoxycarbonyl-acetylamino)-thiophene-2-carboxylic acid methyl ester, depicted by formula (1). This intermediate was converted to 7-hydroxy-5-oxo-4,5-dihydro-thieno[3,2-b]pyridine-6-carboxylic acid ethyl ester, depicted by formula (2), by reacting with sodium ethoxide, and was then converted into 5,7-dihloro-thieno[3,2-b]pyridine-6-carboxylic acid ethyl ester, depicted by formula (3). Hydrolysis of 5,7-dihloro-thieno[3,2-b]pyridine-6-carboxylic acid ethyl ester, depicted by formula (3), yielded 7-chloro-5-oxo-4,5-dihydro-thieno[3,2-b]pyrdine-6-carboxylic acid ethyl ester, depicted by formula (4) as shown in Scheme 1.
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
7-chloro-5-oxo-4,5-dihydro-thieno[3,2-b]pyridine-6-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:11](=[O:12])NC2C=CSC=2C=1Cl)=[O:5])[CH3:2].[CH3:17][O:18][C:19]([C:21]1[S:22][CH:23]=[CH:24][C:25]=1[NH2:26])=[O:20].C(C(C(Cl)=O)C(Cl)=O)C>>[CH3:17][O:18][C:19]([C:21]1[S:22][CH:23]=[CH:24][C:25]=1[NH:26][C:11](=[O:12])[CH2:6][C:4]([O:3][CH2:1][CH3:2])=[O:5])=[O:20]
|
Inputs


Step One
[Compound]
|
Name
|
( I )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
7-chloro-5-oxo-4,5-dihydro-thieno[3,2-b]pyridine-6-carboxylic acid ethyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1=C(C2=C(NC1=O)C=CS2)Cl
|
Step Three
[Compound]
|
Name
|
( 4 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1SC=CC1N
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C(=O)Cl)C(=O)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C=1SC=CC1NC(CC(=O)OCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
